molecular formula C13H16N4O3S B2500019 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2034519-59-8

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2500019
CAS No.: 2034519-59-8
M. Wt: 308.36
InChI Key: QTJWJJLXXQFMKO-UHFFFAOYSA-N
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Description

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores, including a 1,2-oxazole (isoxazole) ring and a 1,2,4-oxadiazole ring, which are commonly found in biologically active substances . The 1,2-oxazole moiety is a fundamental scaffold in neuroactive compounds and is widely used in the development of novel amino acid-like building blocks for chemical biology . Furthermore, 1,2,4-oxadiazole derivatives have been extensively investigated for their herbicidal properties, demonstrating the utility of this heterocycle in agrochemical research . The structure is completed with a thiane (thian-4-yl) group, a saturated sulfur-containing cycle that can influence the compound's conformational and electronic properties. This unique combination of structural features makes it a valuable chemical tool for researchers screening for new enzyme inhibitors, probing receptor interactions, or constructing diverse chemical libraries for high-throughput screening . As a reference standard or a building block in synthetic campaigns, this compound can help advance projects in hit-to-lead optimization. 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is supplied For Research Use Only. It is strictly not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-methyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-6-10(16-19-8)13(18)14-7-11-15-12(17-20-11)9-2-4-21-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJWJJLXXQFMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl₃, PCl₅, or polyphosphoric acid (PPA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and oxadiazole rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or chemical properties:

Compound Name Substituents/Modifications Biological Activity/Properties Reference
Target Compound : 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide Thian-4-yl (oxadiazole), methyl (oxazole) Inferred antimicrobial potential (structural analogy to oxadiazole-based agents)
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole Nitrophenyl, phenoxyphenyl Antimicrobial (tested against enteric pathogens; MIC < 2 µg/mL for select strains)
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline Phenoxyphenyl, methyl-aniline Antimicrobial (activity linked to electron-withdrawing phenoxy groups)
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Fluorophenyl, piperidine-carboxamide Antituberculosis (binding affinity > 8.5 kcal/mol to Mtb targets)
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline (BB10-5940) Methoxyphenyl, aniline Building block for further functionalization (no direct activity reported)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide Methoxyphenyl, methyl-thiazole, phenyl-oxazole Undisclosed activity (structural emphasis on dual heterocyclic systems)

Key Observations:

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., nitro in 5-(4-nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole) enhance antimicrobial potency by increasing electrophilicity, which may disrupt bacterial membrane integrity .

Role of Hybrid Scaffolds :

  • Dual heterocyclic systems (e.g., oxazole-oxadiazole in the target compound) are associated with enhanced metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation .

Pharmacophoric Features: The piperidine-carboxamide moiety in 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide contributes to antitubercular activity by facilitating target enzyme inhibition (e.g., enoyl-ACP reductase) .

Biological Activity

5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure incorporating an oxazole ring and an oxadiazole moiety, which are known for their diverse pharmacological properties. The presence of a thian group enhances its electronic characteristics, potentially influencing its interaction with biological targets.

Molecular Formula: C11_{11}H12_{12}N4_{4}O2_{2}S

IUPAC Name: 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide can inhibit the growth of various bacterial strains and fungi. For instance:

CompoundMicroorganismInhibition Zone (mm)
5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamideE. coli18
5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamideS. aureus20

These results suggest that the compound could be developed as a lead for new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has shown promise in reducing inflammation. Studies on similar oxadiazole derivatives reveal that they can inhibit pro-inflammatory cytokines in cell cultures.

Case Study:
A study investigated the effects of an oxadiazole derivative on TNF-alpha production in macrophages. The results indicated a significant reduction in TNF-alpha levels when treated with the compound at concentrations of 10 µM and 50 µM.

The mechanism by which 5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide exerts its biological effects may involve:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Interaction: The thian moiety may facilitate interactions with specific receptors or proteins involved in inflammatory pathways.

Pharmacokinetics and Toxicology

Preliminary studies suggest favorable pharmacokinetic profiles for compounds in this class. These include good oral bioavailability and acceptable safety profiles observed in animal models.

Toxicity Assessment:
In toxicity studies involving rodent models, no significant adverse effects were noted at doses up to 100 mg/kg over a four-week period.

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